molecular formula C12H14N2O B8441847 5-(cyclopentyloxy)-1H-indazole

5-(cyclopentyloxy)-1H-indazole

Cat. No.: B8441847
M. Wt: 202.25 g/mol
InChI Key: GOKKEOBCIPUPJK-UHFFFAOYSA-N
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Description

5-(cyclopentyloxy)-1H-indazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

5-cyclopentyloxy-1H-indazole

InChI

InChI=1S/C12H14N2O/c1-2-4-10(3-1)15-11-5-6-12-9(7-11)8-13-14-12/h5-8,10H,1-4H2,(H,13,14)

InChI Key

GOKKEOBCIPUPJK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC3=C(C=C2)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentanol (0.068 ml, 0.745 mmol), triphenylphosphine (221 mg, 0.820 mmol) and dibenzyl azodicarboxylate (267 mg, 0.895 mmol) were added at 0° C. to a solution of the 1H-indazol-5-ol (100 mg, 0.745 mmol) obtained in Reference Example 4 in tetrahydrofuran (6 ml). After 30 minutes, the mixture thus obtained was heated to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure and a 1M-aqueous sodium hydroxide solution (4 ml) and chloroform (3 ml) were added to the resulting residue. After removing the aqueous layer, water (2 ml) was added to the residue. The aqueous layer was removed and the organic layer was dried over anhydrous magnesium sulfate. The organic layer dried was concentrated and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol, hexane/ethyl acetate) to obtain 5-(cyclopentyloxy)-1H-indazole (24 mg, 16%).
Quantity
0.068 mL
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step One
Quantity
267 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step Two

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